molecular formula C14H9Cl2N5O B11149349 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11149349
M. Wt: 334.2 g/mol
InChI Key: FMYACCSCTSHIIX-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-chloro-substituted aromatic ring, an N-linked 3-chlorophenyl group, and a 1H-tetrazole moiety at the 2-position. The dual chloro substituents likely influence lipophilicity and electronic properties, affecting receptor binding and bioavailability.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-9-2-1-3-11(6-9)18-14(22)12-5-4-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

FMYACCSCTSHIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antimicrobial and Antifungal Activity

  • Compound 8c: [(3-Chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide (MIC = 0.49 μM against Trichophyton mentagrophytes) demonstrates superior antifungal activity compared to fluconazole. The 3-chlorophenyl group and hydroxybenzamide core are critical for activity, but the absence of a tetrazole may limit its receptor interaction breadth .
  • Compound 9b: 4-Chloro-N-{(1R)-2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide (MIC = 7.81 μM against methicillin-resistant Staphylococcus aureus) highlights the importance of stereochemistry; (R)-enantiomers exhibit stronger antimicrobial effects than (S)-enantiomers .

Receptor Binding and Selectivity

  • DS2 : 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide activates δ-subunit-containing GABA receptors (EC₅₀ ≈ 0.3 μM). The imidazopyridine moiety confers selectivity, whereas the tetrazole in the target compound might modulate alternative receptor interactions .

Structural and Crystallographic Comparisons

Hydrogen-Bonding Networks

  • 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate: Crystal packing reveals O–H⋯N and C–H⋯O bonds involving water molecules, stabilizing a double-stranded chain structure. The absence of a tetrazole reduces hydrogen-bond donors compared to the target compound .

Electronic and Computational Insights

  • Electrostatic Potential Analysis: Tetrazole rings exhibit high electron density at nitrogen sites, facilitating interactions with positively charged residues in target proteins. Density functional theory (DFT) studies on similar compounds (e.g., Colle-Salvetti correlation-energy models) suggest that chloro substituents increase local polarization, enhancing binding affinity .
  • Noncovalent Interactions: The tetrazole’s ability to form multiple van der Waals and hydrogen bonds distinguishes it from simpler amides or thioureas (e.g., bis(thiourea) compounds in ), which rely on weaker dispersion forces .

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Name Substituents Biological Activity (MIC or EC₅₀) Key Structural Feature Reference
4-Chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide 4-Cl, N-(3-ClPh), 2-tetrazole Not reported (predicted enhanced binding) Tetrazole ring
Compound 8c 3-ClPh, hydroxybenzamide 0.49 μM (antifungal) Hydroxy group
Compound 9b 4-ClPh, (R)-configuration 7.81 μM (antibacterial) Stereochemistry
DS2 Imidazopyridine, 4-Cl 0.3 μM (GARA receptor agonist) Imidazopyridine core
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, 3-ClPh Not reported Nitro group

Table 2: Crystallographic Parameters

Compound Space Group Hydrogen Bonds Present? Key Interaction Type Reference
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide P21/n Yes (O–H⋯N, C–H⋯O) Water-mediated H-bonding
Bis(thiourea) derivatives () Not reported Weak (C=S⋯H) Thiourea dispersion forces

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